molecular formula C8H17NOS B1264738 7-(Methylsulfanyl)heptanal oxime

7-(Methylsulfanyl)heptanal oxime

Cat. No. B1264738
M. Wt: 175.29 g/mol
InChI Key: LLTRNSKZFVUNLQ-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-7-(methylsulfanyl)heptanal oxime is a 7-(methylsulfanyl)heptanal oxime in which the oxime moiety has E configuration. It is an omega-(methylsulfanyl)-(E)-alkanal oxime and a 7-(methylsulfanyl)heptanal oxime.

Scientific Research Applications

Beckmann Rearrangement and Its Applications

The Beckmann rearrangement is a chemical reaction involving oximes, leading to the formation of amides or nitriles. This reaction has diverse applications in organic synthesis, including the synthesis of caprolactam, a precursor to Nylon-6. A study explored the Beckmann rearrangement of a specific isomer, highlighting the transformation under acid catalysis conditions, which could be analogous to reactions involving 7-(Methylsulfanyl)heptanal oxime in synthesizing complex organic molecules (S. S. Koval’skaya et al., 2004).

Muscarinic Receptor Subtype Selective Agonists

Oxime functionalities are crucial in synthesizing muscarinic receptor subtype selective agonists. These compounds play a significant role in neurological research, potentially offering therapeutic avenues for treating Alzheimer's disease and other cognitive disorders. A research study synthesized a series of 1-azabicyclo[2.2.1]heptan-3-one oxime muscarinic agonists, demonstrating the importance of oxime derivatives in medicinal chemistry (H. Tecle et al., 1993).

Antifungal Agents

Oxime ethers, similar in functionality to 7-(Methylsulfanyl)heptanal oxime, have been synthesized and evaluated for their antifungal activities. These compounds, particularly those with inverted atomic sequences in the methyleneaminoxy group, showed promising antifungal properties against Candida strains, indicating potential applications in developing new antifungal drugs (A. Rossello et al., 2002).

Synthesis of 4-Piperidone Derivatives

Oximes react with certain dienes to produce bicyclic isoxazolidines, which upon further reactions yield 4-piperidones. These compounds are valuable intermediates in synthesizing various pharmaceuticals, showcasing the versatility of oxime reactions in organic synthesis (B. Norman et al., 1991).

Anti-Diabetic Potential

Oxime derivatives have been explored for their anti-diabetic potential, demonstrating the ability to interact with enzymes like α-glucosidase and α-amylase, crucial in diabetes management. This indicates the potential therapeutic applications of oxime compounds in treating diabetes mellitus (Seyed Mohammad Bagher Hosseini Ghazvini et al., 2018).

properties

Product Name

7-(Methylsulfanyl)heptanal oxime

Molecular Formula

C8H17NOS

Molecular Weight

175.29 g/mol

IUPAC Name

(NE)-N-(7-methylsulfanylheptylidene)hydroxylamine

InChI

InChI=1S/C8H17NOS/c1-11-8-6-4-2-3-5-7-9-10/h7,10H,2-6,8H2,1H3/b9-7+

InChI Key

LLTRNSKZFVUNLQ-VQHVLOKHSA-N

Isomeric SMILES

CSCCCCCC/C=N/O

Canonical SMILES

CSCCCCCCC=NO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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